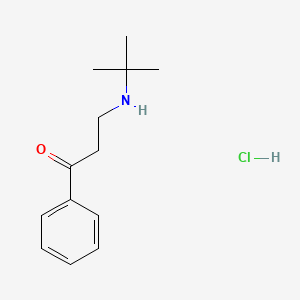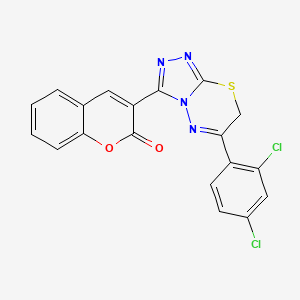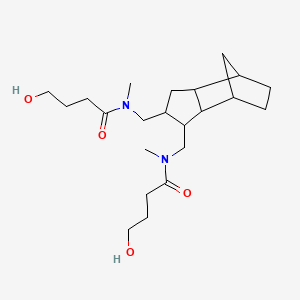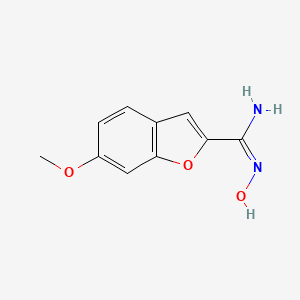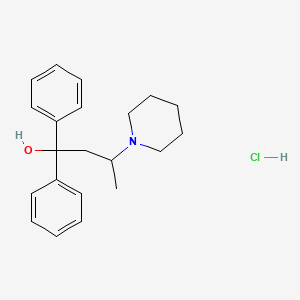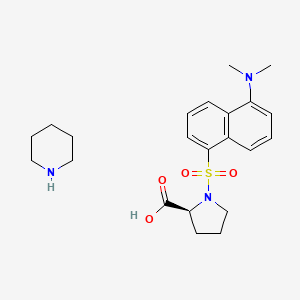
2786BM3Hfj
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2786BM3Hfj butyl dihydrogen phosphate, compound with 3-methoxypropylamine . This compound has a molecular formula of C4H11NO.C4H11O4P and a molecular weight of 243.2377 g/mol . It is an achiral compound, meaning it does not have a chiral center and thus does not exhibit optical activity .
Méthodes De Préparation
The preparation of butyl dihydrogen phosphate, compound with 3-methoxypropylamine, involves the reaction of butyl dihydrogen phosphate with 3-methoxypropylamine under controlled conditions. The specific synthetic routes and reaction conditions for this compound are not widely documented in the literature. general methods for preparing similar organophosphate compounds typically involve the reaction of an alcohol with phosphoric acid or its derivatives in the presence of a catalyst . Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Butyl dihydrogen phosphate, compound with 3-methoxypropylamine, can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phosphates and amines.
Reduction: Reduction reactions can convert the phosphate group to phosphite or hypophosphite derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the phosphate group is replaced by other nucleophiles.
Hydrolysis: In the presence of water, the compound can hydrolyze to form butanol, phosphoric acid, and 3-methoxypropylamine.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Butyl dihydrogen phosphate, compound with 3-methoxypropylamine, has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of butyl dihydrogen phosphate, compound with 3-methoxypropylamine, involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical processes, such as enzyme catalysis and signal transduction . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Butyl dihydrogen phosphate, compound with 3-methoxypropylamine, can be compared with other similar compounds, such as:
- Methyl dihydrogen phosphate, compound with 3-methoxypropylamine
- Ethyl dihydrogen phosphate, compound with 3-methoxypropylamine
- Propyl dihydrogen phosphate, compound with 3-methoxypropylamine
These compounds share similar chemical structures and properties but differ in the length of the alkyl chain attached to the phosphate group. The uniqueness of butyl dihydrogen phosphate, compound with 3-methoxypropylamine, lies in its specific alkyl chain length, which can influence its reactivity and applications .
Propriétés
Numéro CAS |
94113-77-6 |
|---|---|
Formule moléculaire |
C8H22NO5P |
Poids moléculaire |
243.24 g/mol |
Nom IUPAC |
butyl dihydrogen phosphate;3-methoxypropan-1-amine |
InChI |
InChI=1S/C4H11NO.C4H11O4P/c1-6-4-2-3-5;1-2-3-4-8-9(5,6)7/h2-5H2,1H3;2-4H2,1H3,(H2,5,6,7) |
Clé InChI |
BIQGMMVVEHFKFI-UHFFFAOYSA-N |
SMILES canonique |
CCCCOP(=O)(O)O.COCCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



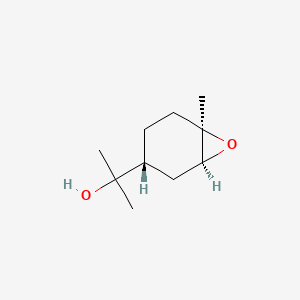
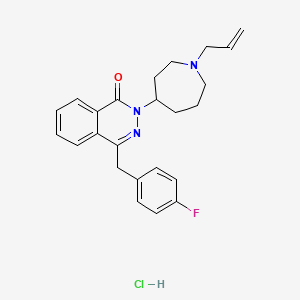
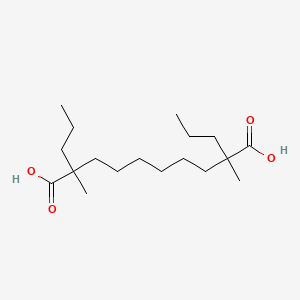

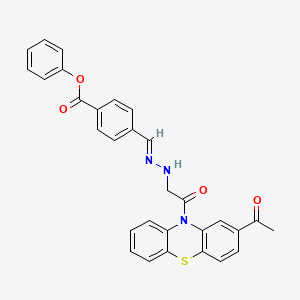
![1-[2-[[4-[[2-Chloro-4-(methylsulphonyl)phenyl]azo]phenyl]ethylamino]ethyl]pyridinium chloride](/img/structure/B12694715.png)
